Technical Documentation Center

(S)-Mdpv HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-Mdpv HCl
  • CAS: 1669434-93-8

Core Science & Biosynthesis

Foundational

(S)-Mdpv HCl mechanism of action on dopamine transporters

The Molecular Dynamics of (S)-MDPV at the Dopamine Transporter: A Technical Guide to Stereoselective Blockade and Kinetic Pharmacology Executive Overview As drug development professionals and neuropharmacologists, unders...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Molecular Dynamics of (S)-MDPV at the Dopamine Transporter: A Technical Guide to Stereoselective Blockade and Kinetic Pharmacology

Executive Overview

As drug development professionals and neuropharmacologists, understanding the precise mechanisms by which synthetic cathinones interact with monoamine transporters is critical for both addiction medicine and the development of novel therapeutics. 3,4-Methylenedioxypyrovalerone (MDPV) represents a unique structural class among synthetic stimulants. Unlike substrate-type releasers (e.g., methylone or MDMA), MDPV is a highly potent, pure reuptake inhibitor[1]. Crucially, its pharmacological activity is profoundly stereoselective, residing almost entirely within the (S)-enantiomer[2]. This technical guide dissects the mechanism of action of (S)-MDPV at the dopamine transporter (DAT), detailing the structural basis for its pure blockade, its unique binding kinetics, and the self-validating experimental protocols required to quantify these effects.

Structural Pharmacology: The "Blocker" Paradigm

The defining structural feature of MDPV is its bulky pyrrolidine ring[3]. While ring-substituted cathinones lacking this moiety act as DAT substrates—entering the presynaptic terminal and reversing transporter flux to cause dopamine efflux—the steric bulk of the pyrrolidine ring in MDPV prevents transporter translocation[4].

Consequently, (S)-MDPV acts strictly as an uptake blocker[3]. It binds to the orthosteric site of DAT, locking the transporter in an outward-facing conformation and preventing the clearance of synaptic dopamine.

DAT_Mechanism DA Dopamine (DA) DAT Dopamine Transporter DA->DAT Normal Reuptake DAT->DA Blockade (Synaptic Accumulation) DAT->DA Efflux (Reversed Flux) SMDPV (S)-MDPV SMDPV->DAT Binds (Slow k_off) Releaser Substrate (e.g., Methylone) Releaser->DAT Intracellular Translocation

Mechanism of (S)-MDPV DAT blockade versus substrate-induced efflux.

Stereoselectivity and Binding Kinetics

The stereocenter at the α -carbon of MDPV dictates its orientation within the DAT binding pocket. In vitro assays demonstrate profound enantioselectivity: (S)-MDPV is approximately 100 to 200 times more potent at inhibiting DAT than its (R)-counterpart[5].

Beyond simple affinity, recent kinetic analyses have revolutionized our understanding of (S)-MDPV's prolonged in vivo efficacy. While traditional psychostimulants like cocaine exhibit rapid binding equilibrium, (S)-MDPV and related pyrovalerones display a uniquely slow dissociation rate ( koff​ ) from DAT[6]. This slow koff​ results in a time-dependent, non-competitive pharmacological profile. The persistent occupation of the transporter explains the sustained psychostimulant effects observed in vivo, which outlast the drug's plasma half-life[6].

Quantitative Pharmacological Profile

To contextualize the potency of (S)-MDPV, we must compare it against its enantiomer, the racemic mixture, and a prototypical blocker (cocaine). The data below summarizes the half-maximal inhibitory concentrations ( IC50​ ) for monoamine reuptake.

CompoundDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)Transporter Selectivity Profile
(S)-MDPV ~2.13~26.0>3000Highly DAT/NET Selective
(R)-MDPV ~382.80>2000>3000Weak Inhibitor
Racemic MDPV ~4.85~50.0>3000Highly DAT/NET Selective
Cocaine ~255.0~150.0~300.0Non-Selective Inhibitor

(Data synthesized from standardized radioligand uptake assays in transfected cell lines and rat synaptosomes[5],[7],[6].)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust pharmacological characterization requires orthogonal validation. We utilize a two-tiered approach: high-throughput in vitro assays to establish isolated target affinity, followed by ex vivo intact-tissue assays to confirm physiological kinetics.

Protocol A: In Vitro Radioligand Uptake Inhibition in HEK293-hDAT Cells Causality: We utilize HEK293 cells stably expressing the human dopamine transporter (hDAT) to isolate the drug-target interaction from presynaptic autoreceptor (D2) feedback mechanisms present in native tissue.

  • Cell Preparation: Culture HEK293-hDAT cells to 80% confluency in 24-well plates. Wash with Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids.

  • Drug Pre-incubation: Introduce varying concentrations of (S)-MDPV (0.1 nM to 10 μ M) in KRH buffer. Incubate for 10 minutes at 37°C. Critical Control: Use 10 μ M GBR12909 in parallel wells to define non-specific uptake.

  • Radioligand Addition: Add 20 nM [ 3 H]Dopamine to all wells. Incubate for exactly 10 minutes to ensure a linear uptake phase.

  • Termination: Rapidly aspirate the buffer and wash three times with ice-cold KRH buffer to halt transporter activity and trap intracellular [ 3 H]Dopamine.

  • Quantification: Lyse cells using 1% SDS, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression.

Protocol B: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV) in Striatal Slices Causality: While Protocol A defines affinity, FSCV provides sub-second temporal resolution of dopamine clearance in native tissue architecture, essential for validating the slow koff​ kinetic profile of (S)-MDPV[6].

  • Slice Preparation: Prepare 400 μ m thick coronal striatal slices from wild-type mice using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Electrode Placement: Insert a carbon-fiber microelectrode (recording) and a bipolar stimulating electrode into the dorsolateral striatum.

  • Baseline Stimulation: Apply a single electrical pulse (e.g., 1 ms, 300 μ A) every 2 minutes. Record the evoked dopamine oxidation peak and subsequent clearance curve until a stable baseline is achieved.

  • Drug Perfusion: Perfuse aCSF containing a physiologically relevant concentration of (S)-MDPV (e.g., 30 nM).

  • Kinetic Extraction: Monitor the broadening of the clearance curve. Use Michaelis-Menten modeling to extract the apparent Km​ . A significant increase in apparent Km​ without a change in Vmax​ confirms competitive reuptake inhibition, while time-dependent shifts indicate the slow dissociation kinetics characteristic of (S)-MDPV.

FSCV_Workflow Prep Tissue Prep (Striatal Slices) Stim Electrical Stimulation Prep->Stim FSCV FSCV Recording (Carbon Fiber) Stim->FSCV Evokes DA Perf (S)-MDPV Perfusion FSCV->Perf Baseline Anal Kinetic Analysis (Vmax, apparent Km) FSCV->Anal Data Extraction Perf->FSCV Uptake Inhibition

Step-by-step Fast-Scan Cyclic Voltammetry (FSCV) workflow for DA clearance.

Conclusion

The pharmacological profile of (S)-MDPV highlights a critical intersection of stereochemistry and binding kinetics. By acting as a pure, highly potent DAT blocker with an unusually slow dissociation rate, (S)-MDPV heavily disrupts dopaminergic homeostasis. Understanding these mechanics through rigorous, self-validating assays is paramount for advancing our knowledge of psychostimulant pharmacology and developing targeted interventions.

References

  • Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)
  • Stereoselective Actions of Methylenedioxypyrovalerone (MDPV)
  • Reinforcing and neurochemical effects of the “bath salts” constituents 3,4-methylenedioxypyrovalerone (MDPV) and 3,4-methylenedioxy-N-methylcathinone (methylone)
  • Methylenedioxypyrovalerone - Wikipedia. wikipedia.org.
  • Persistent binding at dopamine transporters determines sustained psychostimulant effects | PNAS. pnas.org.
  • Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC. nih.gov.
  • Structure-function analysis of the dopamine transporter in the presence of synthetic cathinones and amphetamines - SciSpace. scispace.com.

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Sensitivity in LC-MS/MS Analysis of (S)-MDPV HCl

Welcome to the Advanced Diagnostics and Support Center for the quantitative analysis of (S)-3,4-Methylenedioxypyrovalerone hydrochloride ((S)-MDPV HCl). As a potent synthetic cathinone and monoamine transporter blocker,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Support Center for the quantitative analysis of (S)-3,4-Methylenedioxypyrovalerone hydrochloride ((S)-MDPV HCl). As a potent synthetic cathinone and monoamine transporter blocker, (S)-MDPV requires highly sensitive analytical methods (often sub-ng/mL) for pharmacokinetic profiling and forensic toxicology.

This guide bypasses generic advice to address the specific physicochemical properties of (S)-MDPV—namely its basic pyrrolidine nitrogen (pKa ~8.6), its susceptibility to matrix-induced ion suppression, and the unique ionization challenges introduced during chiral enantioseparation.

Part 1: Core Diagnostics & Troubleshooting FAQs

Q1: I am using a chiral column to isolate the (S)-enantiomer of MDPV, but my overall MS signal is 10x lower than my achiral C18 method. Why is this happening?

Causality: To achieve baseline enantioseparation of (S)-MDPV from its (R)-enantiomer, chiral stationary phases (such as amylose-based columns) frequently require mildly basic mobile phases. For instance, optimal chiral resolution is often achieved using 1[1]. Because MDPV has a pKa of ~8.6, a pH of 8.8 leaves more than 50% of the analyte in a neutral, deprotonated state in the liquid phase. Since LC-MS/MS relies on Positive Electrospray Ionization (ESI+), the absence of pre-formed [M+H]+ ions drastically reduces gas-phase ion transfer, severely degrading sensitivity. Solution: Implement a post-column make-up flow. Introduce a low flow rate (e.g., 0.05 mL/min) of 0.1% formic acid in methanol via a zero-dead-volume T-junction directly before the ESI source. This rapidly lowers the pH of the eluent entering the source, re-protonating the (S)-MDPV molecules post-separation and restoring ESI+ efficiency without disrupting the chiral chromatography.

Q2: My signal-to-noise (S/N) ratio is poor due to baseline noise and signal suppression in plasma/urine samples. How do I fix this matrix effect?

Causality: Biological matrices contain high concentrations of endogenous compounds (e.g., phospholipids in plasma, salts in urine) that co-elute with MDPV. These compounds compete for the limited charge available on the surface of the ESI droplets, leading to2[2]. Simple "dilute-and-shoot" methods often suffer from this, with matrix suppression masking low-concentration analytes[3]. Solution: Abandon protein precipitation or dilute-and-shoot methods for low-level quantification. Switch to4[4] or Mixed-Mode Cation Exchange (MCX) SPE. Because MDPV is a basic amine, it will strongly bind to the cation-exchange sites, allowing you to use 100% organic washes (like methanol) to completely strip away phospholipids before eluting the target analyte.

Q3: The peak shape for (S)-MDPV is broad and tailing, which lowers the peak height and degrades the Limit of Detection (LOD). What is the root cause?

Causality: MDPV contains a tertiary amine within its pyrrolidine ring. If the mobile phase lacks sufficient ionic strength, the basic amine will undergo secondary ion-exchange interactions with unshielded silanol groups on the silica-based stationary phase, causing peak tailing and broadening. Solution: Ensure your mobile phase contains a volatile buffer, not just an acid. Using5[5] provides the necessary ionic strength to mask residual silanols. Additionally, utilize a highly end-capped column and maintain the column oven at 30°C–40°C to improve mass transfer kinetics.

Q4: Are my MRM transitions and source parameters optimal for (S)-MDPV?

Causality: Suboptimal collision energy (CE) or incorrect transition selection prevents the detector from capturing the maximum number of product ions. MDPV fragments predictably by losing the pyrrolidine ring and undergoing alpha-cleavage. Solution: Ensure the precursor ion is set to m/z 276.2 [M+H]+. The primary quantifier transition must be 6[6], which provides the highest abundance. Set the ESI capillary temperature to at least 350°C to ensure complete desolvation of the droplets, as MDPV is relatively thermally stable[2].

Part 2: Quantitative Parameters for MDPV Analysis

The following table synthesizes optimized MS/MS parameters and expected validation metrics for MDPV based on authoritative forensic and pharmacokinetic literature.

Parameter / MetricValue / SettingMechanistic Purpose / Source
Precursor Ion m/z 276.2[M+H]+Primary protonated molecule in ESI+[6].
Quantifier Transition m/z 276.2 → 126.1Loss of the pyrrolidine ring; highest signal intensity[6].
Qualifier Transitions m/z 276.2 → 135.0, 175.0, 205.1Used for ion ratio confirmation to ensure peak purity[6][7].
Internal Standard (IS) MDPV-d8 (m/z 284.2 → 134.5)Co-elutes exactly with MDPV to correct for matrix suppression[6].
Typical LOD 0.1 ng/mLAchievable with optimized SPE and MRM tuning[2].
Matrix Effect (Plasma) -8% to +12% (with SPE)Demonstrates successful removal of phospholipid interferences[2].

Part 3: Self-Validating Experimental Protocol

To guarantee sensitivity, sample preparation must actively remove matrix interferences rather than just diluting them. The following Mixed-Mode Cation Exchange (MCX) SPE protocol is designed as a self-validating system : it includes built-in internal standard tracking to mathematically prove the absence of ion suppression.

Step-by-Step MCX SPE Workflow for Biological Matrices
  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma/urine into a microcentrifuge tube.

    • Add 10 µL of MDPV-d8 internal standard (100 ng/mL).

    • Add 100 µL of 2% phosphoric acid (H3PO4) to disrupt protein binding and ensure the pyrrolidine nitrogen of (S)-MDPV is fully ionized (protonated).

  • SPE Conditioning:

    • Condition a 30 mg MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Interference Washing (Critical Step):

    • Wash 1: 1 mL of 0.1% Formic Acid in water (removes salts).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids). (Because MDPV is held by ionic bonds to the cation exchange resin, the 100% organic wash will not elute the drug).

  • Target Elution:

    • Elute (S)-MDPV with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the resin.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

The Self-Validation Mechanism: To validate this protocol in your lab, prepare three sets of samples:

  • Set A: Neat standard of (S)-MDPV in reconstitution solvent.

  • Set B: Blank matrix extracted via the protocol, then spiked with (S)-MDPV after elution.

  • Set C: Matrix spiked with (S)-MDPV before extraction.

Calculate Matrix Factor (MF):Peak Area Set B / Peak Area Set A. An MF between 0.85 and 1.15 validates that your wash steps successfully eliminated ion suppression. Calculate Recovery (RE):Peak Area Set C / Peak Area Set B. An RE > 80% validates that your elution solvent is sufficiently basic to release the drug from the resin.

Part 4: Troubleshooting Logic Visualization

The following diagnostic tree maps the logical flow for resolving poor sensitivity in (S)-MDPV analysis, ensuring you address the root cause rather than treating symptoms.

Sensitivity_Troubleshooting Start Signal < LOQ for (S)-MDPV Diag1 1. Isolate Ionization Efficiency (Check Mobile Phase pH) Start->Diag1 BasicMP Basic pH (>8.0) Used for Chiral LC Diag1->BasicMP AcidicMP Acidic pH (<4.0) Used for Achiral LC Diag1->AcidicMP Fix1 Add Post-Column Acidic Make-up (0.1% FA in MeOH) to boost ESI+ BasicMP->Fix1 Diag2 2. Assess Matrix Effects (Post-Column Infusion) AcidicMP->Diag2 Fix1->Diag2 HighSupp Signal Dip at MDPV Rt (Ion Suppression >15%) Diag2->HighSupp LowSupp Stable Baseline (No Suppression) Diag2->LowSupp Fix2 Switch to Mixed-Mode Cation Exchange SPE or BioSPME HighSupp->Fix2 Diag3 3. Evaluate Chromatography (Peak Shape) LowSupp->Diag3 Fix2->Diag3 Tailing Peak Tailing / Broadening (Silanol Interactions) Diag3->Tailing Success Optimal Sensitivity Achieved (LOD ≤ 0.1 ng/mL) Diag3->Success Sharp Peaks Fix3 Add 5mM Ammonium Formate Use Highly End-Capped Column Tailing->Fix3 Fix3->Success

Caption: Diagnostic workflow for resolving low sensitivity in (S)-MDPV LC-MS/MS analysis.

Part 5: References

  • A Validated Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone. Agilent Technologies / Sterling Reference Laboratories. Available at:

  • 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. National Institutes of Health (NIH) / PMC. Available at:

  • Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine. LCGC International. Available at:

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Institutes of Health (NIH) / PMC. Available at:

  • LC/MS/MS Analysis of Drugs of Abuse using Biocompatible Solid Phase Microextraction (BioSPME). Bioanalysis Zone. Available at:

  • Analysis of Cathinones in Plasma Using LC-MS/MS. LCMS.cz. Available at:

  • Development of an Enantioselective Method by Liquid Chromatography to Monitor 3,4-Methylenedioxypyrovalerone. MDPI. Available at:

Sources

Optimization

Technical Support Center: (S)-MDPV HCl Stability &amp; Storage

As research into synthetic cathinones expands, maintaining the enantiomeric purity of chiral standards like (S)-3,4-Methylenedioxypyrovalerone hydrochloride ((S)-MDPV HCl) is a critical challenge. Because enantiomers of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As research into synthetic cathinones expands, maintaining the enantiomeric purity of chiral standards like (S)-3,4-Methylenedioxypyrovalerone hydrochloride ((S)-MDPV HCl) is a critical challenge. Because enantiomers of cathinones exhibit vastly different pharmacodynamic profiles—with the (S)-enantiomer typically driving the primary dopaminergic and stimulatory effects—even minor racemization can severely compromise the reproducibility of neuropharmacological and toxicological assays[1].

This troubleshooting guide provides field-proven, mechanistically grounded solutions to prevent the chiral inversion of (S)-MDPV HCl during sample preparation, handling, and long-term storage.

Mechanistic Insight: The Root Cause of Cathinone Racemization

To prevent racemization, one must understand its chemical causality. Synthetic cathinones possess a stereogenic center at the alpha-carbon adjacent to the ketone group. This structural feature makes them highly susceptible to keto-enol tautomerization [2].

In the presence of heat, basic conditions, or protic solvents (which can donate hydrogen bonds), the relatively acidic alpha-proton is abstracted. This forms an achiral enol or enolate intermediate. When the molecule reprotonates, the hydrogen can add to either face of the planar double bond, yielding a mixture of (S)- and (R)-enantiomers[3].

G S_MDPV (S)-MDPV (Keto Form) Chiral Enolate Achiral Enol/Enolate Intermediate S_MDPV->Enolate Base / Heat / Protic Solvent (-H+) R_MDPV (R)-MDPV (Keto Form) Chiral Enolate->R_MDPV Reprotonation (+H+)

Mechanism of MDPV racemization via base- or heat-catalyzed keto-enol tautomerization.

Troubleshooting FAQs

Q: Why is my (S)-MDPV HCl stock solution losing enantiomeric excess (ee) over time? A: Your choice of solvent is likely facilitating proton exchange. Protic solvents like Methanol (MeOH), Ethanol (EtOH), and Water actively participate in hydrogen bonding, which lowers the activation energy required for enolization. To prevent this, replace protic solvents with aprotic alternatives like Acetonitrile (ACN) for your primary stock solutions[3]. If an aqueous environment is strictly required, ensure the solution is slightly acidified, as the enolate intermediate cannot form under low pH conditions[4].

Q: I need to run a 72-hour in vitro cell assay at 37°C. Will my (S)-MDPV racemize in the culture media? A: Yes, significant racemization will occur. While (S)-MDPV is relatively stable for up to 48 hours at room temperature and 24 hours at 37°C, extended incubation at physiological temperatures (37°C) in buffered media (pH ~7.4) triggers chiral inversion[5]. For prolonged assays, you must design your protocol to include daily media replacements with freshly thawed, ice-cold aliquots of the drug to maintain the targeted enantiomeric excess.

Q: Does the salt form matter? Can I store it as a free base? A: You must store it as the hydrochloride (HCl) salt. The free base form of MDPV leaves the secondary amine unprotonated, which can act as an internal base, auto-catalyzing the abstraction of the alpha-proton and accelerating racemization. The HCl salt locks the amine in a protonated state, significantly stabilizing the chiral center[2].

Quantitative Stability Data

The following table synthesizes empirical data regarding the stability of MDPV enantiomers across various environmental and solvent conditions. Use this to establish your internal laboratory handling limits.

Storage ConditionSolvent / MatrixTemperatureTimeframeEnantiomeric Excess (ee) Retention
Optimal Storage Solid (Desiccated)-20°C to -80°C> 6 months> 99% (Stable)
Aprotic Solution Acetonitrile (ACN)4°C30 days> 95% (Highly Stable)
Protic Solution Methanol (MeOH)20°C (RT)30 days< 60% (Severe Racemization)
Physiological Aqueous Buffer (pH 7.4)37°C24 hours> 95% (Stable for acute assays)
Heat Stress Aqueous Buffer70°C24 hours< 50% (Near Racemic)

Self-Validating Protocol: Preparation and Storage of (S)-MDPV HCl

To guarantee the integrity of your experimental data, follow this step-by-step methodology for handling lyophilized (S)-MDPV HCl. This protocol is designed as a closed-loop system: it minimizes exposure to tautomerization catalysts and includes a mandatory Quality Control (QC) validation step.

Step 1: Thermal Equilibration Remove the sealed vial of solid (S)-MDPV HCl from the -20°C freezer. Place it in a vacuum desiccator and allow it to reach ambient room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture (water), which acts as a protic catalyst for micro-dissolution and subsequent racemization.

Step 2: Aprotic Reconstitution Reconstitute the solid powder using anhydrous, HPLC-grade Acetonitrile (ACN). If your downstream application absolutely forbids ACN, use ultra-pure water acidified to pH 3.0–4.0 using 0.01% Phosphoric Acid. Causality: Acidic conditions suppress the formation of the enolate intermediate[4]. Never use ultrasonic baths to aid dissolution, as the localized heat generation will rapidly induce chiral inversion.

Step 3: Aliquotting and Cryopreservation Immediately divide the reconstituted stock into single-use amber glass vials. Flash-freeze the vials using liquid nitrogen and transfer them to a -80°C ultra-low temperature freezer. Causality: Amber glass prevents UV-induced degradation, while flash-freezing halts all kinetic molecular movement, preventing tautomerization.

Step 4: QC Validation (Self-Validation Step) Before utilizing the batch for critical biological assays, randomly select one frozen aliquot. Thaw it on ice and immediately run it through a Chiral LC-MS/MS system (e.g., using a cellulose-based chiral stationary phase) to verify the enantiomeric ratio (e.r.)[3]. The e.r. must be ≥ 98:2 (S:R).

Step 5: Experimental Application Thaw aliquots strictly on ice immediately prior to dosing. Discard any unused liquid. Do not refreeze.

Workflow Step1 1. Lyophilized (S)-MDPV HCl Equilibrate to RT in Desiccator Step2 2. Reconstitute in Aprotic Solvent (Anhydrous ACN) or Acidic Buffer Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-use volumes) Step2->Step3 Step4 4. Flash Freeze (Liquid N2) & Store at -80°C Step3->Step4 Step5 5. QC Check: Chiral LC-MS/MS Confirm e.r. ≥ 98:2 Step4->Step5

Optimized workflow for the preparation and storage of (S)-MDPV HCl to preserve enantiomeric purity.

References

  • Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA). europa.eu. Available at:[Link]

  • From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Semi-Preparative Separation, Absolute Configuration, Stereochemical Stability and Effects on Human Neuronal Cells of MDPV Enantiomers. MDPI. Available at:[Link]

  • Development of an Enantioselective Method by Liquid Chromatography to Monitor 3,4-Methylenedioxypyrovalerone in Culture Media from Ecotoxicity Assays. MDPI. Available at:[Link]

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.